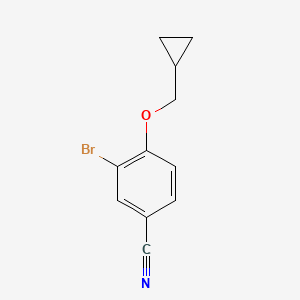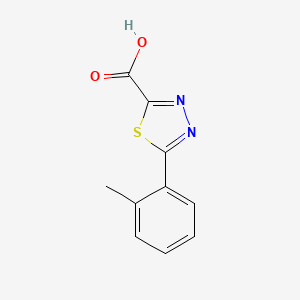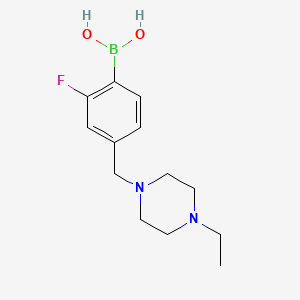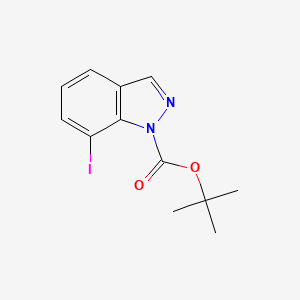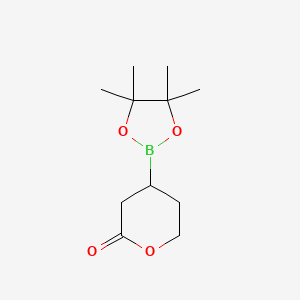![molecular formula C7H6BrN3 B1407286 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1024741-92-1](/img/structure/B1407286.png)
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
説明
Synthesis Analysis
The synthesis of compounds similar to “6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine” has been reported in various studies. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3-triazole moiety has been achieved through the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a triazolopyridine core. Triazolopyridines react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .
Chemical Reactions Analysis
Triazolopyridines, such as “this compound”, react with electrophiles in two contrasting ways. They can form 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .
科学的研究の応用
Chemical Synthesis and Structural Analysis
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine and its derivatives have been extensively studied for their chemical properties and potential applications in synthesis. For instance, research has shown that Bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine decomposes under certain conditions to form a pyridylcarbene intermediate, leading to various brominated pyridine derivatives (Abarca, Ballesteros, & Blanco, 2006). Additionally, the synthesis and X-ray structure of triazolopyridines, including 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, have been studied, providing valuable insights into their molecular structure and potential applications in chemical synthesis (El-Kurdi et al., 2021).
Potential in Pharmaceutical Research
The compounds derived from this compound have shown promise in pharmaceutical research. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibited excellent herbicidal activity, suggesting their potential in developing new pharmaceutical agents (Moran, 2003). Furthermore, novel derivatives like [1,2,4]triazolo[1,5-a]pyridine have been synthesized and studied for their antioxidant properties, indicating their potential application in addressing oxidative stress-related health issues (Smolsky et al., 2022).
Vibrational Dynamics and Molecular Structure Studies
The molecular structure and vibrational energy levels of triazolopyridines, including derivatives of this compound, have been explored using density functional theory (DFT). These studies provide a deeper understanding of the molecular characteristics of these compounds, which is essential for their application in various scientific fields (Lorenc et al., 2007).
将来の方向性
The future directions for “6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine” and similar compounds could involve further exploration of their synthesis methods, potential applications, and biological activities. Given their versatile biological activities, these compounds could be of interest in drug design and medicinal chemistry .
作用機序
Target of Action
Triazolo[1,5-a]pyridines are known to be precursors of tautomeric 2-(diazomethyl)pyridines , suggesting that they may interact with a variety of biological targets.
Mode of Action
It’s known that [1,2,3]triazolo[1,5-a]pyridines can undergo transformations to form various types of nitrogen-containing heterocycles . These transformations could potentially alter the activity of the compound and its interaction with its targets.
Biochemical Pathways
The transformation of [1,2,3]triazolo[1,5-a]pyridines into various nitrogen-containing heterocycles suggests that they may influence a wide range of biochemical processes .
Result of Action
The compound’s potential to transform into various nitrogen-containing heterocycles suggests that it may have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with histone lysine demethylase KDM5A, an enzyme involved in the regulation of gene expression through histone modification . The interaction between this compound and KDM5A can inhibit the enzyme’s activity, leading to changes in gene expression patterns. Additionally, this compound has shown potential as an inhibitor of ubiquitin C-terminal hydrolase-L1 (UCH-L1), which plays a crucial role in protein degradation and cellular homeostasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation, differentiation, and survival . By altering the activity of this pathway, this compound can impact cell growth and apoptosis. Furthermore, it has been shown to modulate the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it binds to the active site of histone lysine demethylase KDM5A, inhibiting its activity and resulting in altered histone methylation patterns . This inhibition can lead to changes in chromatin structure and gene expression. Additionally, this compound has been shown to interact with other enzymes and proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can impact the overall effects of the compound. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as inhibition of specific enzymes and modulation of cellular processes . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . Threshold effects have been identified, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 oxidases . The metabolic products can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, this compound has been shown to influence the activity of enzymes involved in nucleotide metabolism, impacting cellular energy balance and nucleotide synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound can be directed to other subcellular locations, such as the mitochondria, where it can impact cellular metabolism and energy production .
特性
IUPAC Name |
6-bromo-3-methyltriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7-3-2-6(8)4-11(7)10-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANPIAKLVSACTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CN2N=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



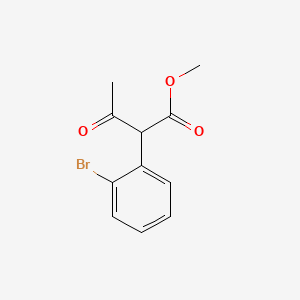
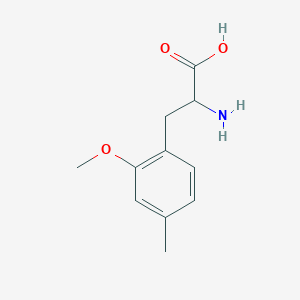


![N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1407211.png)
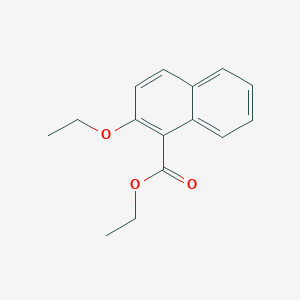
![[4-(Thiophen-2-yl)phenyl]propan-2-one](/img/structure/B1407213.png)
![2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1407214.png)
